1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Pyridine Derivative Synthesis: The next step involves the synthesis of the pyridine derivative. This can be done by reacting a suitable aldehyde with an amine in the presence of a catalyst.
Coupling Reaction: The pyrazole and pyridine derivatives are then coupled together using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Pyridazine Core: The final step involves the formation of the pyridazine core through a cyclization reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd, NaBH4
Substitution: NBS, halogenated solvents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but less structural complexity.
Pyridazine derivatives: Compounds with a pyridazine core that may have different substituents, leading to varied chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine ring that can undergo similar types of reactions but may have different applications.
Uniqueness
1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a pyrazole, pyridine, and pyridazine moiety in a single molecule
Properties
IUPAC Name |
1-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-21-10-13(9-19-21)12-5-11(6-17-8-12)7-18-16(24)14-3-4-15(23)22(2)20-14/h3-6,8-10H,7H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSNLNIJOPJGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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